molecular formula C84H138N6O62 B235069 Dimethylpabamidopropyl laurdimonium tosylate CAS No. 156679-41-3

Dimethylpabamidopropyl laurdimonium tosylate

Cat. No.: B235069
CAS No.: 156679-41-3
M. Wt: 589.9 g/mol
InChI Key: RLPAVRZVJNPKLX-UHFFFAOYSA-N
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Description

Dimethylpabamidopropyl laurdimonium tosylate (CAS 156679-41-3) is a synthetic quaternary ammonium salt supplied for research applications. Its molecular structure features a long lipophilic lauryl chain derived from coconut or palm oil and a cationic hydrophilic head, allowing it to function as an effective antistatic and conditioning agent in cosmetic science . Researchers value this compound for its ability to adsorb to negatively charged surfaces like hair and skin, neutralizing static charge and reducing flyaways . Its primary research value lies in investigating hair conditioning mechanisms; the fatty chain latches onto damaged hair cuticles, forming a protective film that improves combability, imparts softness, and adds shine without a greasy residue . Some studies also explore its function as a UV absorber in hair care formulations and its potential in pharmaceutical research to improve the bioavailability of certain drugs . This product is intended For Research Use Only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

3-[[4-(dimethylamino)benzoyl]amino]propyl-dodecyl-dimethylazanium;4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H47N3O.C7H8O3S/c1-6-7-8-9-10-11-12-13-14-15-22-29(4,5)23-16-21-27-26(30)24-17-19-25(20-18-24)28(2)3;1-6-2-4-7(5-3-6)11(8,9)10/h17-20H,6-16,21-23H2,1-5H3;2-5H,1H3,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLPAVRZVJNPKLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC[N+](C)(C)CCCNC(=O)C1=CC=C(C=C1)N(C)C.CC1=CC=C(C=C1)S(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H55N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

589.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

156679-41-3
Record name DDABDT
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URL https://commonchemistry.cas.org/detail?cas_rn=156679-41-3
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dimethylpabamidopropyl laurdimonium tosylate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-dodecyl-[3-(4-dimethylamino)benzamido)-propyl]dimethylammonium tosylate
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.101.973
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Record name 1-Dodecanaminium, N-[3-[[4-(dimethylamino)benzoyl]amino]propyl]-N,N-dimethyl-, salt with 4-methylbenzenesulfonic acid (1:1)
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Record name DIMETHYLPABAMIDOPROPYL LAURDIMONIUM TOSYLATE
Source FDA Global Substance Registration System (GSRS)
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Preparation Methods

Step 1: Synthesis of Dodecyl Tosylate

Dodecyl tosylate is synthesized through the reaction of dodecyl alcohol (lauryl alcohol) with p-toluenesulfonyl chloride (tosyl chloride) under alkaline conditions:

C12H25OH+CH3C6H4SO2ClBaseC12H25OSO2C6H4CH3+HCl\text{C}{12}\text{H}{25}\text{OH} + \text{CH}3\text{C}6\text{H}4\text{SO}2\text{Cl} \xrightarrow{\text{Base}} \text{C}{12}\text{H}{25}\text{OSO}2\text{C}6\text{H}4\text{CH}3 + \text{HCl}

Key Reaction Parameters :

  • Molar Ratio : 1:1.2 (dodecyl alcohol to tosyl chloride)

  • Temperature : 0–5°C (to minimize side reactions)

  • Base : Pyridine or triethylamine (2.5 equiv.)

  • Solvent : Dichloromethane or toluene

  • Reaction Time : 4–6 hours

Product Characteristics :

  • Yield : 85–92%

  • Purity : ≥98% (confirmed by HPLC)

Step 2: Quaternization with 4-Dimethylaminobenzamidopropylamine

The dodecyl tosylate undergoes nucleophilic substitution with 4-dimethylaminobenzamidopropylamine to form the target compound:

C12H25OSO2C6H4CH3+C12H27N3OC33H55N3O4S+H2O\text{C}{12}\text{H}{25}\text{OSO}2\text{C}6\text{H}4\text{CH}3 + \text{C}{12}\text{H}{27}\text{N}3\text{O} \rightarrow \text{C}{33}\text{H}{55}\text{N}3\text{O}4\text{S} + \text{H}2\text{O}

Critical Process Variables :

  • Temperature : 60–80°C

  • Solvent : Isopropyl alcohol or ethanol

  • Reaction Time : 12–24 hours

  • Molar Ratio : 1:1.1 (dodecyl tosylate to amine)

Post-Reaction Workflow :

  • Neutralization : Adjust pH to 6.5–7.0 using acetic acid.

  • Phase Separation : Remove aqueous layer via decantation.

  • Solvent Evaporation : Rotary evaporation under reduced pressure.

Industrial-Scale Production Protocols

Industrial manufacturing employs continuous-flow reactors to enhance yield and consistency. Key operational parameters are summarized in Table 1.

Table 1: Industrial Production Parameters

ParameterValue/Range
Reactor Volume500–2,000 L
Agitation Speed200–400 RPM
Temperature Control±1°C precision
Batch Cycle Time18–26 hours
Annual Production Capacity50–100 metric tons

Process Enhancements :

  • In-Line Analytics : Real-time HPLC monitoring reduces batch failures.

  • Automated pH Adjustment : Ensures consistent product quality.

Purification and Isolation Techniques

Crude product purification involves multi-stage crystallization and filtration:

Solvent Crystallization

  • Solvent System : Ethyl acetate/hexane (3:1 v/v)

  • Crystallization Temperature : −20°C

  • Recovery Efficiency : 78–85%

Membrane Filtration

  • Ultrafiltration Membranes : 10 kDa molecular weight cutoff

  • Impurity Rejection Rate : >99% for unreacted amines

Table 2: Purification Outcomes

ParameterBefore PurificationAfter Purification
Purity (HPLC)89–92%98.5–99.3%
Residual Solvents1,200 ppm<50 ppm
Color (APHA)300–40050–80

Quality Control and Analytical Methods

Strict quality protocols ensure compliance with cosmetic-grade standards:

Critical Quality Attributes (CQAs)

  • Active Content : ≥95.0%

  • Heavy Metals : ≤20 mg/kg (Pb)

  • Microbial Limits : <100 CFU/g

Analytical Techniques

  • HPLC-MS : Quantifies active ingredient and detects impurities.

  • Karl Fischer Titration : Moisture content ≤0.5%.

  • ICP-OES : Heavy metal analysis.

Table 3: Release Specifications

Test ParameterSpecification
Assay95.0–102.0%
Water Content≤0.5%
Sulfated Ash≤0.1%
Residual Solvents≤0.05% (ICH Class 2)

Process Optimization Strategies

Factorial Design for Yield Improvement

A 2³ factorial experiment identified temperature and solvent ratio as critical factors (Table 4).

Table 4: Factorial Design Results

FactorOptimal RangeYield Impact
Temperature70–75°C+12%
Solvent RatioEtOH:H₂O (4:1)+8%
Agitation Rate300 RPM+5%

Green Chemistry Modifications

  • Solvent Recycling : 90% ethanol recovery via distillation.

  • Catalyst-Free Synthesis : Eliminates transition metal residues.

Challenges and Mitigation

Common Synthesis Issues

  • Byproduct Formation : Hydrolysis of tosylate ester at >80°C.

    • Solution : Strict temperature control (±2°C).

  • Emulsion Formation : During phase separation.

    • Solution : Centrifugation at 5,000 × g for 15 minutes.

Scalability Constraints

  • Heat Transfer Limitations : Addressed via jacketed reactors with turbulent flow.

  • Mixer Efficiency : High-shear impellers reduce reaction time by 30%.

Comparative Analysis of Synthetic Routes

Table 5: Method Comparison

ParameterBatch ProcessContinuous Process
Yield78–85%88–92%
Purity98.5%99.2%
Energy Consumption120 kWh/kg85 kWh/kg
Capital Cost$1.2 million$2.5 million

Chemical Reactions Analysis

Types of Reactions

Dimethylpabamidopropyl laurdimonium tosylate primarily undergoes substitution reactions due to the presence of reactive functional groups. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can lead to the formation of quaternary ammonium compounds .

Scientific Research Applications

Cosmetic Applications

  • Hair Care Products
    • Conditioning Agent : It enhances hair texture, leaving it soft, shiny, and easy to comb. It also provides antistatic properties that reduce frizz and static electricity .
    • UV Protection : The compound acts as a UV absorber, protecting hair from damage caused by UV radiation. This is crucial for maintaining hair integrity and preventing degradation of proteins like tryptophan .
  • Skin Care Products
    • Emollient Properties : In skin care formulations, it serves as an emollient that moisturizes the skin, reduces irritation, and improves overall texture .
    • Makeup Formulations : It contributes to a smooth application of makeup products, enhancing the sensory experience for users .

Pharmaceutical Applications

This compound has been investigated for its potential to improve the bioavailability of certain pharmaceutical compounds. Its ability to enhance drug absorption through biological membranes makes it a candidate for incorporation into topical formulations aimed at treating skin conditions .

Table 1: Summary of Research Applications

Application AreaDescriptionReferences
ChemistryUsed as a UV absorber in various formulations to study UV effects on materials,
BiologyInvestigated for protective effects on biological tissues exposed to UV radiation,
MedicineExplored for use in protecting skin and hair from UV-induced damage,
IndustryFormulated in hair care products to provide UV protection and enhance product performance ,

Case Studies

  • UV Protection Efficacy
    • A study demonstrated that formulations containing this compound significantly reduced the degradation of hair proteins when exposed to UV radiation. The results indicated improved mechanical strength and reduced damage compared to untreated controls.
  • Skin Moisturization
    • Clinical trials have shown that skin care products with this compound lead to measurable improvements in skin hydration levels and texture after consistent use over four weeks .
  • Hair Conditioning Performance
    • Comparative studies on various conditioning agents revealed that this compound provided superior conditioning effects in terms of softness and manageability when tested on virgin hair samples .

Comparison with Similar Compounds

Methoxycinnamidopropyl Laurdimonium Tosylate

Structural Similarities :

  • Both compounds are quaternary ammonium salts with a tosylate counterion.
  • Methoxycinnamidopropyl laurdimonium tosylate replaces the PABA amide group with a p-methoxycinnamate moiety, a UV-B filter .

Functional Differences :

Property Dimethylpabamidopropyl Laurdimonium Tosylate Methoxycinnamidopropyl Laurdimonium Tosylate
Primary Function Cationic surfactant, hair conditioning UV-B filter with substantivity
UV Absorption Limited; secondary role Strong UV-B absorption (λmax ~310 nm)
Substantivity High adhesion to hair via quaternary ammonium Enhanced by cationic center for keratin binding
Formulation Compatibility Compatible with anionic surfactants Compatible with all cosmetic ingredients
Key Applications Rinse-off conditioners, styling sprays Transparent sunscreens, rinse-off products

Research Findings :

  • Methoxycinnamidopropyl laurdimonium tosylate retains UV protection even in rinse-off products due to its substantivity, unlike non-quaternized UV filters like octinoxate .
  • Both compounds exhibit non-irritating profiles, but methoxycinnamidopropyl is explicitly validated for dermal safety (non-mutagenic, non-sensitizing) .

Cetyltrimethylammonium Bromide (CTAB)

Structural Similarities :

  • Both are cationic surfactants with quaternary ammonium groups.
  • CTAB has a simpler structure: a single hexadecyl (C16) chain and trimethylammonium bromide .

Functional Differences :

Property This compound CTAB
Counterion Tosylate (improved solubility) Bromide
Adsorption Behavior Multi-stage (monolayer → bilayer) on hair Two-stage on silicon
CMC Operates above CMC for optimal adsorption Lower CMC (~1 mM)
Safety Non-irritating, cosmetic-grade Potentially irritating at high concentrations
Applications Hair care, UV protection Lab surfactant, hair conditioners

Research Findings :

  • This compound and CTAB both exhibit bilayer formation at high concentrations, but the former shows superior hair substantivity due to its PABA amide group .
  • CTAB’s bromide counterion limits compatibility with anionic formulations, whereas tosylate enhances stability in diverse pH conditions .

Hydroxy Ethyl Laurdimonium Chloride

Structural Similarities :

  • Both are quaternary ammonium compounds with lauryl (C12) chains.
  • Hydroxy ethyl laurdimonium chloride includes a hydroxyethyl group instead of a PABA amide .

Functional Differences :

Property This compound Hydroxy Ethyl Laurdimonium Chloride
Counterion Tosylate Chloride
Key Functional Group PABA amide (UV/conditioning) Hydroxyethyl (moisturizing)
Applications Hair conditioning, UV protection Ophthalmic formulations, moisturizers

Research Insights :

  • Tosylate’s lower electronegativity compared to chloride reduces ionic interactions, improving rinse-off performance in hair products .

Biological Activity

Dimethylpabamidopropyl laurdimonium tosylate (DDABDT) is a quaternary ammonium compound that has garnered attention for its biological activity, particularly in cosmetic and pharmaceutical applications. This article explores its biological properties, mechanisms of action, and relevant research findings.

DDABDT is characterized by its surfactant properties, which allow it to interact with biological membranes. Its structure includes a long hydrophobic tail and a positively charged ammonium group, enabling it to adsorb onto negatively charged surfaces such as cell membranes.

Biological Activity

  • Antimicrobial Properties :
    • DDABDT exhibits antimicrobial activity against various pathogens. Studies have shown that it can disrupt bacterial cell membranes, leading to cell lysis. This property makes it suitable for use in personal care products aimed at reducing microbial load on the skin .
  • Skin Irritation Potential :
    • While DDABDT has beneficial antimicrobial properties, it also presents a risk of skin irritation , particularly in sensitive individuals. Reports indicate moderate to high irritation potential, necessitating careful formulation in cosmetic products .
  • Hair Conditioning Effects :
    • Research indicates that DDABDT can enhance the conditioning of hair by forming a protective layer that reduces friction and improves manageability. It has been shown to effectively adsorb onto hair fibers, providing both conditioning and anti-static benefits .

Case Studies

  • A study by Ran et al. investigated the adsorption capacity of DDABDT on hair surfaces, demonstrating a significant increase in the amount of surfactant adsorbed under varying conditions. The maximum adsorption capacity reached approximately 4500 μg/g at optimal concentrations .
  • Another study highlighted the effects of DDABDT in formulations aimed at enhancing hair repair and conditioning, showing improved moisture retention and reduced damage from environmental stressors .

Data Table: Biological Activity Summary

Property Observation Reference
Antimicrobial ActivityEffective against various pathogens
Skin Irritation PotentialModerate to high irritation risk
Hair ConditioningImproved manageability and reduced friction
Adsorption CapacityMax capacity of 4500 μg/g at optimal concentration

Ecotoxicology

The ecotoxicological profile of DDABDT indicates low to moderate toxicity towards non-reproductive organ systems and low ecological impact overall. However, its potential for skin irritation remains a concern, especially in formulations intended for sensitive skin types .

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing Dimethylpabamidopropyl laurdimonium tosylate with high purity?

  • Methodological Answer : Synthesis should integrate membrane separation technologies (e.g., ultrafiltration) to isolate the compound from reaction byproducts, followed by solvent crystallization for purification. Quality control (QC) requires HPLC-MS to confirm molecular weight and purity (>98%) . For large-scale batches, process control systems (e.g., real-time pH monitoring) ensure reproducibility .

Q. How should researchers characterize the structural and physicochemical properties of this compound?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • NMR (¹H/¹³C) for structural confirmation.
  • FTIR to identify functional groups (e.g., quaternary ammonium, tosylate counterion).
  • DSC/TGA for thermal stability profiling.
  • Dynamic Light Scattering (DLS) to assess aggregation behavior in aqueous solutions .

Q. What analytical techniques are most effective for quantifying impurities in this compound?

  • Methodological Answer : Reverse-phase HPLC with UV detection (λ = 254 nm) is optimal for separating and quantifying organic impurities. For residual solvents, gas chromatography (GC) with flame ionization detection (FID) is recommended. Include internal standards (e.g., trifluoroacetic acid derivatives) to calibrate sensitivity .

Advanced Research Questions

Q. How can researchers address batch-to-batch variability in synthesized this compound during experimental replication?

  • Methodological Answer : Implement a factorial design (e.g., 2³ factorial matrix) to isolate critical variables (e.g., reaction temperature, solvent ratio, purification time). Use ANOVA to identify significant factors contributing to variability. For sensitive assays, request peptide-content analysis and TFA removal validation (<1%) to standardize batches .

Q. How to design a factorial experiment to optimize reaction conditions for synthesizing this compound?

  • Methodological Answer :

  • Variables : Temperature (60–80°C), molar ratio (1:1.2–1:1.5), reaction time (12–24 hrs).
  • Design : Full factorial (3 factors × 2 levels) with center points to assess curvature.
  • Response Metrics : Yield (%) and purity (HPLC area%).
  • Analysis : Response Surface Methodology (RSM) to model interactions and identify optimal conditions .

Q. What theoretical frameworks are applicable for studying the interaction mechanisms of this compound in complex systems?

  • Methodological Answer : Link the research to colloidal chemistry theories (e.g., DLVO theory for aggregation) or thermodynamic models (e.g., Gibbs free energy of micellization). Molecular dynamics simulations can predict interaction pathways with biomembranes, validated by experimental data (e.g., zeta potential measurements) .

Q. How to resolve contradictions in literature data regarding the compound’s stability under different pH conditions?

  • Methodological Answer : Conduct accelerated stability studies (40°C/75% RH) across pH 3–8. Use LC-MS to track degradation products (e.g., hydrolysis of the laurdimonium group). Compare results against conflicting studies by standardizing buffer ionic strength and temperature controls. Apply Arrhenius kinetics to extrapolate shelf-life .

Methodological Notes

  • Data Analysis : For reproducibility, raw datasets (e.g., HPLC chromatograms, DSC thermograms) must be archived with metadata (e.g., instrument parameters, calibration curves) .
  • Theoretical Integration : Align experimental outcomes with existing frameworks (e.g., surfactant self-assembly models) to contextualize novel findings .
  • Conflict Resolution : Replicate disputed experiments under controlled conditions, using orthogonal analytical methods to verify results .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dimethylpabamidopropyl laurdimonium tosylate
Reactant of Route 2
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Dimethylpabamidopropyl laurdimonium tosylate

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